

Physicochemical Characterization of BOC-L-Thienylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Thien-2-yl)-L-alanine, N-BOC
protected

Cat. No.: B558398

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-Butoxycarbonyl-L-3-(2-thienyl)alanine (BOC-L-thienylalanine), an essential amino acid derivative for researchers, scientists, and professionals in drug development. Its principal application lies in peptide synthesis, where the BOC protecting group enables the controlled, sequential addition of the thienylalanine residue into peptide chains.^{[1][2]} Thienylalanine is a non-canonical amino acid that can be incorporated into peptides to introduce unique structural and functional properties.^{[3][4]}

Core Physicochemical and Identification Properties

BOC-L-thienylalanine is typically a white to off-white crystalline powder.^{[5][6]} The tert-butoxycarbonyl (BOC) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry.^{[7][8]}

Table 1: Identification and Structural Properties

Property	Value	Source(s)
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid	[1]
Synonyms	Boc-L-Ala-3-(2-thienyl)-OH, (S)-N-Boc-2-thienylalanine	[1]
CAS Number	56675-37-7	[1] [5] [7]
Molecular Formula	C12H17NO4S	[1] [5] [7]
Molecular Weight	271.33 g/mol	[1] [5] [7]
Appearance	White to off-white crystalline powder	[5] [6]
InChI Key	OJLISTAWQHSIHL-DJEYLCQNNA-N	[5]
SMILES	C--INVALID-LINK-- (NC(=O)OC(C) (C)C)CC1SC=CC=1	[5]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	71-76 °C	[5] [7]
Optical Rotation $[\alpha]_{20/D}$	+11.0 \pm 2°, c = 1% in methanol	[5]
Solubility	Soluble in organic solvents like dimethyl sulfoxide and methylene chloride; poor solubility in water.	[7]
Storage Temperature	2-8°C, Keep in dark place, Sealed in dry	[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application and quality control of BOC-L-thienylalanine in research and development. The following are representative methods for its characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of BOC-protected amino acids.[9]

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of BOC-L-thienylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[9]
- Transfer: Transfer the solution to a 5 mm NMR tube.[9]
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[9]
- ^1H NMR Acquisition: Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[9]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[9]
- Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[9]
- Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ^1H spectrum and assign all signals in both spectra to the corresponding atoms in the BOC-L-thienylalanine structure. The characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm in ^1H NMR.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify the characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and C-O functional groups to confirm the structure.

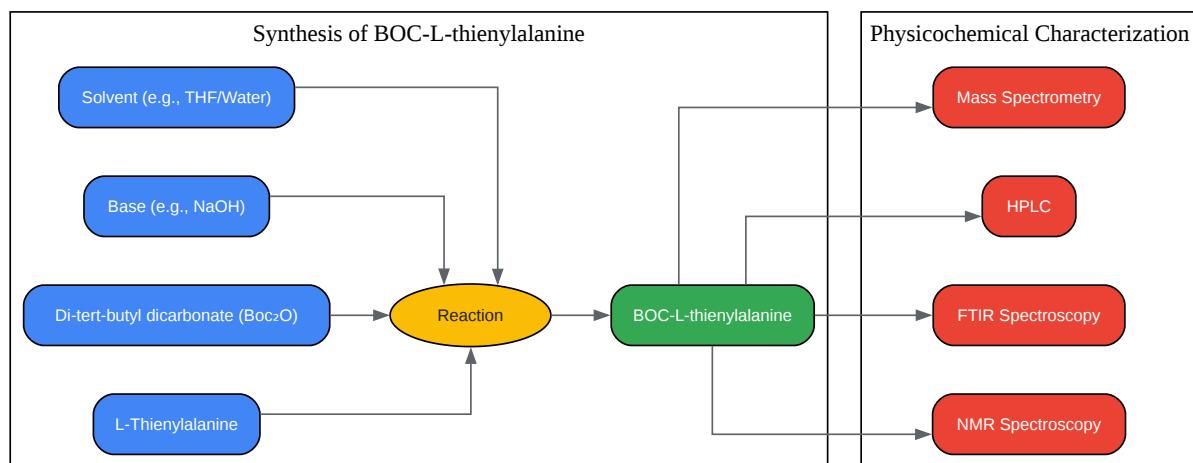
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of BOC-L-thienylalanine.[9][10]

Protocol: Purity Analysis by HPLC

- System: A standard HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase).[10]
- Mobile Phase: Prepare an appropriate mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[10]
- Sample Preparation: Dissolve a small, accurately weighed sample of BOC-L-thienylalanine in the mobile phase.[2]
- Injection: Inject the solution onto the column.[10]
- Data Analysis: Record the chromatogram. The purity is determined by calculating the area of the product peak relative to the total area of all peaks.[2]

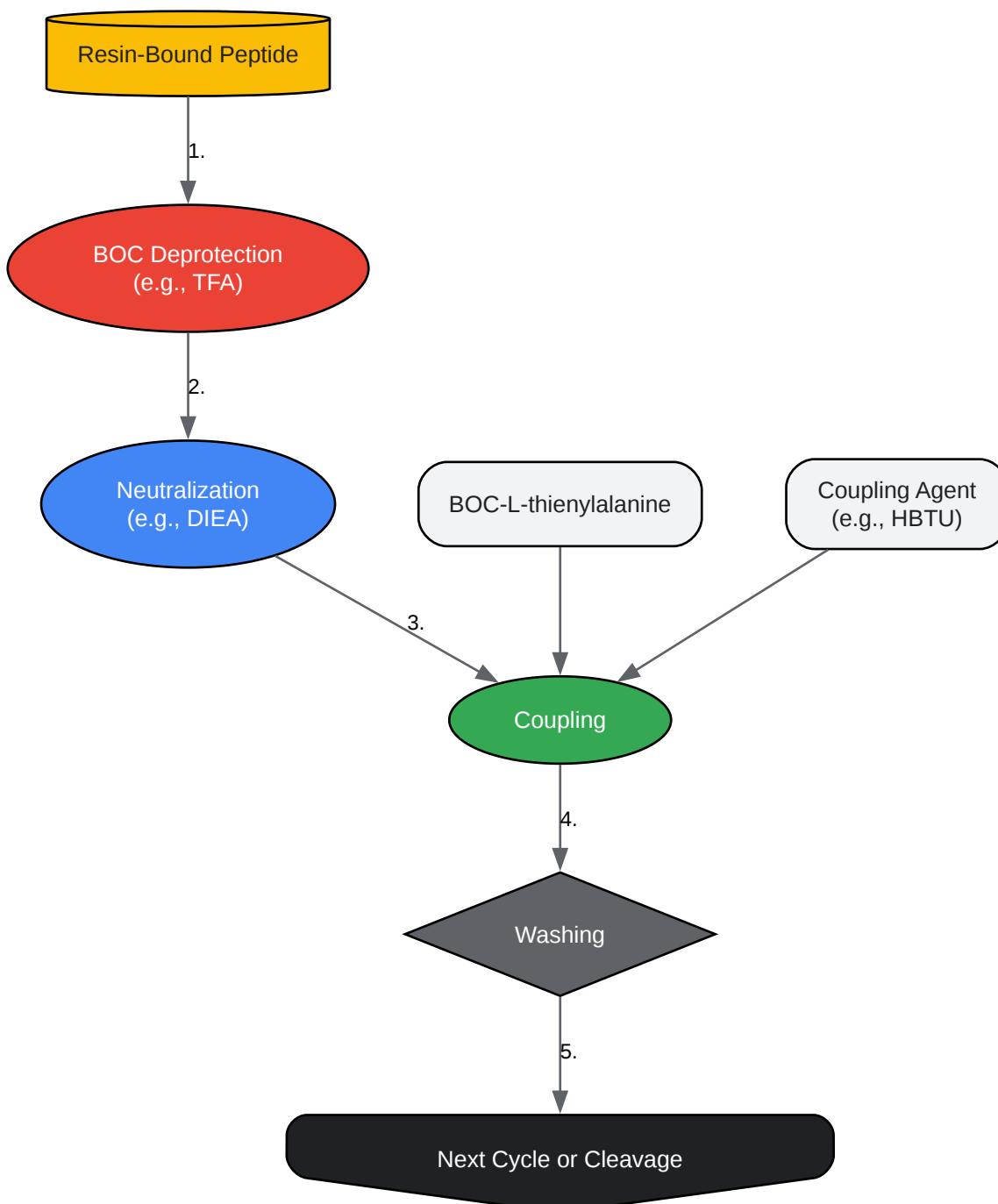
Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.[9]

Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of BOC-L-thienylalanine in a suitable solvent.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum.
- Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Applications and Workflows


The primary application of BOC-L-thienylalanine is in solid-phase peptide synthesis (SPPS).^[1] [6] The BOC group protects the amine functionality, allowing for the sequential coupling of amino acids to a growing peptide chain attached to a solid support.^[11]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and physicochemical characterization of BOC-L-thienylalanine.

The following diagram illustrates a single coupling cycle in BOC-SPPS to incorporate a thienylalanine residue into a growing peptide chain.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bocsci.com [bocsci.com]
- 5. Boc-3-(2-thienyl)-L-alanine CAS#: 56675-37-7 [m.chemicalbook.com]
- 6. Boc-3-(2-thienyl)-L-alanine | 56675-37-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. aapep.bocsci.com [aapep.bocsci.com]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [Physicochemical Characterization of BOC-L-Thienylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558398#physicochemical-characterization-of-boc-l-thienylalanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com